Androsta-1,4-diene-17-carbothioicacid, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-,S-(fluoromethyl) ester, (6a,11b,16a,17a)-
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Overview
Description
Fluticasone furoate is a synthetic glucocorticoid used primarily as an anti-inflammatory agent. It is commonly administered via inhalation or nasal spray to treat conditions such as asthma and allergic rhinitis. This compound is known for its high affinity for glucocorticoid receptors, making it effective in reducing inflammation and associated symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluticasone furoate is synthesized through a multi-step process involving several key intermediatesThe reaction conditions often involve the use of strong acids, bases, and various solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of fluticasone furoate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards. The final product is formulated into various dosage forms, such as nasal sprays and inhalers .
Chemical Reactions Analysis
Types of Reactions: Fluticasone furoate undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Although less common, reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are particularly relevant, given the presence of fluorine atoms in the molecule
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions
Major Products:
Scientific Research Applications
Fluticasone furoate has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying glucocorticoid receptor interactions and the effects of fluorination on steroid activity.
Biology: Research focuses on its anti-inflammatory properties and its role in modulating immune responses.
Medicine: It is extensively used in clinical trials to evaluate its efficacy and safety in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).
Industry: The compound is utilized in the development of new pharmaceutical formulations and delivery systems .
Mechanism of Action
Fluticasone furoate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, leading to the translocation of the receptor-ligand complex into the nucleus. Once in the nucleus, the complex interacts with specific DNA sequences to regulate the transcription of anti-inflammatory genes and suppress the expression of pro-inflammatory genes. This results in a reduction of inflammation and associated symptoms .
Comparison with Similar Compounds
Fluticasone propionate: Another glucocorticoid with similar anti-inflammatory properties but different pharmacokinetic profiles.
Budesonide: A corticosteroid used for similar indications but with distinct molecular structure and receptor affinity.
Beclometasone dipropionate: Another inhaled corticosteroid with comparable therapeutic uses
Uniqueness: Fluticasone furoate is unique due to its high binding affinity for glucocorticoid receptors and its prolonged duration of action, allowing for once-daily dosing. This makes it particularly effective for long-term management of chronic respiratory conditions .
Properties
Molecular Formula |
C27H29F3O6S |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
[(9R,10S,13S,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C27H29F3O6S/c1-14-9-16-17-11-19(29)18-10-15(31)6-7-24(18,2)26(17,30)21(32)12-25(16,3)27(14,23(34)37-13-28)36-22(33)20-5-4-8-35-20/h4-8,10,14,16-17,19,21,32H,9,11-13H2,1-3H3/t14?,16?,17?,19?,21?,24-,25-,26-,27-/m0/s1 |
InChI Key |
XTULMSXFIHGYFS-RCXXPBARSA-N |
Isomeric SMILES |
CC1CC2C3CC(C4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)OC(=O)C5=CC=CO5)C)O)F)C)F |
Origin of Product |
United States |
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